molecular formula C16H16FNO2 B4245801 N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B4245801
M. Wt: 273.30 g/mol
InChI Key: CIPSMEPADRZIDW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-methylphenol.

    Formation of Intermediate: The 4-fluoroaniline is reacted with 2-methylphenol in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation using a suitable reagent like propanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-methylphenoxy)propanamide
  • N-(4-bromophenyl)-2-(2-methylphenoxy)propanamide
  • N-(4-methylphenyl)-2-(2-methylphenoxy)propanamide

Uniqueness

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-5-3-4-6-15(11)20-12(2)16(19)18-14-9-7-13(17)8-10-14/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPSMEPADRZIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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